Methionine sulfoximine

Catalog No.
S535121
CAS No.
1982-67-8
M.F
C5H12N2O3S
M. Wt
180.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methionine sulfoximine

CAS Number

1982-67-8

Product Name

Methionine sulfoximine

IUPAC Name

2-amino-4-(methylsulfonimidoyl)butanoic acid

Molecular Formula

C5H12N2O3S

Molecular Weight

180.23 g/mol

InChI

InChI=1S/C5H12N2O3S/c1-11(7,10)3-2-4(6)5(8)9/h4,7H,2-3,6H2,1H3,(H,8,9)

InChI Key

SXTAYKAGBXMACB-UHFFFAOYSA-N

SMILES

CS(=N)(=O)CCC(C(=O)O)N

Solubility

Soluble in DMSO

Synonyms

AI3-62723, DL-Methionine-DL-sulfoximine, Methionine sulfoximine

Canonical SMILES

CS(=N)(=O)CCC(C(=O)O)N

Description

The exact mass of the compound Methionine sulfoximine is 180.0569 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 49169. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Amino Acids, Sulfur - Methionine. It belongs to the ontological category of non-proteinogenic alpha-amino acid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Inhibiting Glutamine Synthetase Activity

Glutamine synthetase plays a crucial role in the synthesis of glutamine, an essential amino acid involved in several cellular processes. MSO acts by irreversibly binding to the glutamine synthetase enzyme, effectively inhibiting its activity. This results in a depletion of glutamine within the cell []. Researchers can leverage this effect to study the consequences of glutamine deficiency on various cellular functions.

Studies have utilized MSO to investigate the role of glutamine in protein synthesis, cell proliferation, and even cancer cell survival [, ]. By observing the impact of MSO treatment on these processes, researchers can gain insights into the dependence of specific cell types on glutamine metabolism.

Modeling Neurological Disorders

MSO has also been used as a research tool to model certain neurological disorders associated with excitotoxicity, a condition characterized by excessive neuronal stimulation leading to cell death. Glutamine is a precursor for the neurotransmitter glutamate, and its depletion due to MSO treatment can mimic the decreased glutamate uptake observed in some neurological conditions [].

Methionine sulfoximine is a non-proteinogenic alpha-amino acid, specifically the sulfoximine derivative of methionine. Its chemical formula is C₅H₁₂N₂O₃S, and it is characterized by the presence of a sulfoximine group (-S=O) attached to the sulfur atom of the methionine side chain. This compound has gained attention in various fields, including biochemistry and agriculture, due to its unique properties and biological activities.

As mentioned earlier, MSO acts as an irreversible inhibitor of glutamine synthetase. This enzyme plays a vital role in regulating glutamate levels in the brain. Glutamate is an excitatory neurotransmitter, and its excessive presence can lead to excitotoxicity, a condition linked to neuronal damage and neurodegenerative diseases like amyotrophic lateral sclerosis (ALS) [, ]. By inhibiting glutamine synthetase, MSO prevents the conversion of glutamate to glutamine, thereby lowering glutamate levels and its potential neurotoxic effects [].

  • Toxicity: MSO can have convulsant effects and should be handled with caution in research settings [].
  • Other Hazards: Detailed information on flammability, reactivity, or specific disposal procedures is limited. It's advisable to consult safety data sheets (SDS) from chemical suppliers for specific handling and disposal guidelines.

Methionine sulfoximine participates in several enzymatic reactions. Notably, when reacted with gamma-cystathionase, it yields alpha-ketobutyrate and methane sulfinimide. The latter compound can further hydrolyze to methane sulfinic acid. Additionally, methionine sulfoximine can undergo transamination reactions, producing stable alpha-keto acids such as alpha-keto-gamma-methylsulfoximinylbutyrate .

In a significant reaction catalyzed by L-amino acid oxidase, methionine sulfoximine is converted into alpha-imino-gamma-methylsulfoximinylbutyrate, which subsequently undergoes gamma elimination to yield methane sulfinimide and 2-imino-3-butenoic acid . These transformations highlight the compound's reactivity and potential pathways for further chemical modifications.

Methionine sulfoximine exhibits notable biological activity, particularly as an inhibitor of certain enzymes. It has been shown to selectively inhibit gamma-glutamylcysteine synthetase, an enzyme pivotal in glutathione biosynthesis. This inhibition can lead to oxidative stress in cells, making methionine sulfoximine a useful tool for studying cellular responses to oxidative conditions .

Moreover, studies indicate that methionine sulfoximine can induce cell death in specific plant species through salicylic acid-mediated signaling pathways, suggesting its potential role in plant defense mechanisms .

The synthesis of methionine sulfoximine can be achieved through several methods:

  • Oxidation of Methionine: Methionine can be oxidized using hydrogen peroxide in the presence of acetic acid to yield methionine sulfoxide, which is then converted to methionine sulfoximine through further reactions involving alkali metal azides under controlled conditions .
  • Reaction with Alkali Metal Azides: A more efficient method involves reacting methionine sulfoxide with alkali metal azides in a sulfuric acid medium. This method allows for high yields and purity of the final product .
  • Late-stage Oxidation in Polypeptides: Recent advancements have introduced methods for late-stage oxidation of methionine residues within polypeptides to generate methionine sulfoximine directly within complex structures .

Methionine sulfoximine has various applications:

  • Agriculture: It is utilized as a herbicide due to its ability to inhibit specific metabolic pathways in plants.
  • Biochemical Research: As an enzyme inhibitor, it serves as a valuable reagent for studying metabolic pathways and cellular responses.
  • Pharmaceutical Development: Its unique structure allows for potential applications in drug design, particularly in targeting oxidative stress-related diseases.

Research indicates that methionine sulfoximine interacts with several biological systems. Its inhibitory effects on gamma-glutamylcysteine synthetase have been well-documented, leading to altered glutathione levels within cells. This interaction underscores its role in modulating oxidative stress responses . Furthermore, studies have explored its effects on cell signaling pathways involved in plant defense mechanisms, highlighting its versatility as a biochemical agent .

Methionine sulfoximine shares structural similarities with other compounds but possesses unique properties due to its sulfoximine group. Below are some similar compounds:

Compound NameStructure TypeUnique Features
MethionineAlpha-amino acidProteinogenic amino acid involved in protein synthesis
Methionine sulfoxideSulfoxide derivativeIntermediate form that can lead to various derivatives
S-MethylmethionineSulfonium compoundInvolved in methylation reactions
CysteamineAminothiolContains a thiol group; involved in cysteine metabolism

Methionine sulfoximine's distinct chemical structure allows it to function as both an inhibitor and a substrate in various bio

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid; [Sigma-Aldrich MSDS]

XLogP3

-1.8

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

3

Exact Mass

180.05686342 g/mol

Monoisotopic Mass

180.05686342 g/mol

Heavy Atom Count

11

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

1982-67-8

Wikipedia

Methionine_sulfoximine

Dates

Modify: 2023-08-15
1: Brusilow WS. Identification of the isomer of methionine sulfoximine that extends the lifespan of the SOD1 G93A mouse. Neurosci Lett. 2017 Apr 24;647:165-167. doi: 10.1016/j.neulet.2017.03.029. Epub 2017 Mar 18. PubMed PMID: 28323087.
2: Yu DY, Noh SM, Lee GM. Limitations to the development of recombinant human embryonic kidney 293E cells using glutamine synthetase-mediated gene amplification: Methionine sulfoximine resistance. J Biotechnol. 2016 Aug 10;231:136-140. doi: 10.1016/j.jbiotec.2016.06.003. Epub 2016 Jun 8. PubMed PMID: 27288593.
3: Manning JM, Moore S, Rowe WB, Meister A. Identification of L-methionine S-sulfoximine as the diastereoisomer of L-methionine SR-sulfoximine that inhibits glutamine synthetase. Biochemistry. 1969 Jun;8(6):2681-5. PubMed PMID: 5799144.

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